molecular formula C8H11BrN2O B13167271 4-Bromo-1-(3-tetyrahydropyranyl)imidazole

4-Bromo-1-(3-tetyrahydropyranyl)imidazole

Cat. No.: B13167271
M. Wt: 231.09 g/mol
InChI Key: DMBAKKSXFMEDMC-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-tetyrahydropyranyl)imidazole (CAS 1353857-21-2) is a chemical intermediate of interest in medicinal chemistry and organic synthesis. It features the imidazole heterocycle, a privileged scaffold in drug discovery known for its ability to bind with diverse biological targets such as enzymes and receptors . The molecular structure incorporates a bromo substituent, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a tetrahydropyranyl group that can modulate the molecule's properties . The imidazole core is a fundamental building block found in numerous FDA-approved drugs and is extensively researched for a wide spectrum of biological activities. These include potential anti-cancer, anti-microbial, and anti-inflammatory properties, with mechanisms of action such as kinase inhibition, tubulin polymerization disruption, and topoisomerase II catalytic inhibition . As a substituted imidazole derivative, this compound is primarily valued as a synthetic intermediate for constructing more complex, biologically active molecules in drug discovery programs . Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-1-(oxan-3-yl)imidazole

InChI

InChI=1S/C8H11BrN2O/c9-8-4-11(6-10-8)7-2-1-3-12-5-7/h4,6-7H,1-3,5H2

InChI Key

DMBAKKSXFMEDMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(N=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Bromo 1 3 Tetrahydropyranyl Imidazole

Reactions Involving the Bromine Atom at the 4-Position

The bromine atom at the C4 position is the most reactive site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is typical of an aryl bromide, enabling participation in numerous metal-catalyzed and metal-halogen exchange reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaryl halides. 4-Bromo-1-(3-tetrahydropyranyl)imidazole is an excellent substrate for such transformations, allowing for the introduction of a wide array of substituents at the 4-position.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or boronate ester. organic-chemistry.orgnih.gov This method is widely used for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (like dioxane, toluene, or DMF/water). organic-chemistry.orgmdpi.com The tolerance of the Suzuki reaction for various functional groups makes it a highly versatile method for synthesizing complex 4-substituted imidazole (B134444) derivatives. nih.gov

Negishi Coupling: The Negishi coupling reaction pairs the bromoimidazole with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov This reaction is particularly effective for creating sp²-sp³, sp²-sp², and sp²-sp carbon-carbon bonds and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgacs.org Typical catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄. organic-chemistry.orgacs.org The mild reaction conditions make it a valuable alternative to other coupling methods, especially for sensitive substrates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling the bromoimidazole with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos or tBuBrettPhos), and a base (commonly NaOt-Bu or LHMDS). wikipedia.orgnih.gov This transformation is highly efficient for preparing 4-aminoimidazole (B130580) derivatives, which are significant substructures in many biologically active molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Analogous 4-Bromoimidazoles This table presents data for analogous compounds to illustrate the expected reactivity of 4-Bromo-1-(3-tetrahydropyranyl)imidazole.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct TypeReference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O4-Arylimidazole mdpi.com
NegishiAlkylzinc HalidePdCl₂(dppf)-THF4-Alkylimidazole wikipedia.org
Buchwald-HartwigAnilinePd₂(dba)₃ / tBuBrettPhosLHMDSTHF4-(Arylamino)imidazole nih.gov
Suzuki-MiyauraVinylboronate EsterPd(OAc)₂ / SPhosK₂CO₃Toluene4-Vinylimidazole organic-chemistry.org
Buchwald-HartwigCyclic Secondary Amine[Pd(IPr)Cl₂]₂NaOt-BuToluene4-(N-heterocyclyl)imidazole researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SₙAr) on electron-rich aromatic systems like imidazole is generally challenging. nih.gov The reaction requires the aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. rsc.orgresearchgate.net For 4-bromoimidazoles, direct displacement of the bromine by a nucleophile is typically inefficient unless activating groups, such as a nitro group at the C5 position, are present. rsc.org The THP group at N1 is not sufficiently electron-withdrawing to facilitate this reaction pathway under standard conditions. Therefore, SₙAr is not a commonly viable transformation for 4-Bromo-1-(3-tetrahydropyranyl)imidazole.

A highly effective method for functionalizing the 4-position is through a lithium-halogen exchange reaction. wikipedia.orgnumberanalytics.com This process involves treating 4-Bromo-1-(3-tetrahydropyranyl)imidazole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. wikipedia.orgharvard.edu This reaction is generally very fast and efficient, replacing the bromine atom with lithium to generate a highly reactive 4-lithioimidazole intermediate. harvard.eduprinceton.edu This organolithium species can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. nih.gov

Table 2: Potential Electrophilic Quenching Reactions of 4-Lithio-1-(3-tetrahydropyranyl)imidazole

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂(s) or CO₂(g)Carboxylic Acid (-COOH)
Aldehydes/KetonesBenzaldehyde, Acetone (B3395972)Secondary/Tertiary Alcohol (-CR(OH)R')
Alkyl HalidesMethyl Iodide, Benzyl (B1604629) BromideAlkyl/Benzyl Group (-R)
DisulfidesDimethyl disulfide (DMDS)Thioether (-SMe)
IsocyanatesPhenyl isocyanateAmide (-CONHPh)
N,N-DimethylformamideDMFAldehyde (-CHO)

Modern synthetic methods have enabled the use of radical pathways for the functionalization of aryl halides. Halogen Atom Transfer (HAT) is a process where a radical species abstracts the bromine atom from the imidazole ring, generating a C4-centered imidazolyl radical. researchgate.netmanchester.ac.uk This transformation can be initiated photochemically, often using a photoredox catalyst, or through the use of other radical initiators. researchgate.netrsc.org The resulting imidazolyl radical is a versatile intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction (leading to debromination), addition to alkenes, or coupling with other radical species. rsc.orgcolab.ws These methods offer a complementary approach to traditional ionic pathways for modifying the imidazole core under mild conditions. researchgate.net

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring contains two nitrogen atoms with different reactivity profiles. The N1 atom in the target molecule is protected by a tetrahydropyranyl group. The remaining N3 atom, however, retains its nucleophilic character.

The N3 atom of 1-substituted imidazoles is nucleophilic and readily reacts with electrophiles such as alkyl halides, acyl halides, or anhydrides. otago.ac.nznih.gov This reaction leads to the formation of a quaternary imidazolium (B1220033) salt, where the N3 atom becomes positively charged. rsc.orgacs.org

N-Alkylation: Treatment with an alkylating agent, like methyl iodide or benzyl bromide, results in the formation of a 1,3-disubstituted imidazolium salt. beilstein-journals.orgciac.jl.cn This quaternization reaction is typically straightforward and proceeds under mild conditions.

N-Acylation: Reaction with acylating agents, such as acetyl chloride or benzoyl chloride, yields an N-acylimidazolium salt. These salts are often highly reactive and can serve as effective acyl transfer agents.

The formation of these imidazolium salts is significant as they are precursors to N-heterocyclic carbenes (NHCs) and are also widely used as ionic liquids and phase-transfer catalysts. acs.orgbohrium.com

Quaternization of Imidazole Nitrogen

The quaternization of the imidazole nitrogen involves the N-alkylation of the N-3 nitrogen atom, leading to the formation of a positively charged imidazolium salt. This reaction is a fundamental process for modifying the electronic properties and applications of imidazole derivatives. nih.govnih.gov The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons that is not part of the aromatic sextet, making it available for nucleophilic attack on electrophilic species, such as alkyl halides. nih.gov

The reaction typically proceeds by treating the substituted imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfate. nih.govnih.gov The process can be facilitated by the presence of a base to neutralize the resulting acid, although for quaternization, this is not strictly necessary as the product is a stable salt. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetone or DMF often being employed. nih.govorganic-chemistry.org

For 4-Bromo-1-(3-tetrahydropyranyl)imidazole, the reaction would occur at the N-3 position, as the N-1 position is already substituted with the tetrahydropyranyl group. The reaction with an alkylating agent (R-X) would yield a 4-bromo-1-(3-tetrahydropyranyl)-3-alkylimidazolium halide. For instance, reaction with trimethyloxonium (B1219515) tetrafluoroborate (B81430) can produce the corresponding methylimidazolium salt. nih.gov The resulting imidazolium salts are often crystalline solids and have applications as ionic liquids or precursors for N-heterocyclic carbenes.

Table 1: General Conditions for Imidazole Quaternization

Alkylating Agent Solvent Catalyst/Base Temperature Product
Alkyl Halides (e.g., CH₃I, BnBr) Acetone, DMF Anhydrous K₂CO₃ (optional) Reflux N-alkylated imidazolium halide
Trimethyloxonium tetrafluoroborate Dichloromethane None Room Temperature N-methylated imidazolium tetrafluoroborate

Influence of the Tetrahydropyranyl Substituent on N-Reactivity

The tetrahydropyranyl (THP) group at the N-1 position of the imidazole ring exerts both electronic and steric influences on the reactivity of the remaining N-3 nitrogen.

Reactions of the Imidazole Ring System (Beyond the Bromine Atom)

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is an electron-rich aromatic system capable of undergoing electrophilic aromatic substitution. wikipedia.orgyoutube.com The general reactivity trend for the carbon positions in the imidazole ring towards electrophiles is C5 > C2 > C4. nih.gov The C-2 position has the most acidic C-H bond. nih.gov In 4-Bromo-1-(3-tetrahydropyranyl)imidazole, the C4 position is blocked by a bromine atom. Therefore, electrophilic substitution would be directed to the C2 and C5 positions.

The bromine atom at C4 is a deactivating group due to its inductive effect but is also ortho- and para-directing. It would direct incoming electrophiles to the C5 position (ortho) and the C2 position (para). The THP group at N-1 is primarily a bulky protecting group and its electronic influence on the C-H bonds of the ring is less pronounced than that of the bromine.

A common strategy for the specific functionalization of the C2 or C5 positions is directed ortho metalation (DoM). wikipedia.orguwindsor.casemanticscholar.org This involves deprotonation of the most acidic C-H bond (typically at C2) using a strong base like n-butyllithium, followed by quenching with an electrophile. wikipedia.orgharvard.edunih.gov The N-1 substituent can influence the regioselectivity of this lithiation. While the THP group itself is not a classical directing metalation group (DMG), lithiation of N-THP protected imidazoles at the C2 position has been successfully employed for subsequent halogenation. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Inherent Reactivity Influence of C4-Br Influence of N1-THP Predicted Outcome
C2 Moderately reactive, most acidic proton Para-directing (activating) Steric hindrance Substitution possible, especially via lithiation

Cycloaddition Reactions Involving the Imidazole π-System

The imidazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting either as a diene or a dienophile, although this reactivity is less common than for other heterocyclic systems. pitt.edu The participation of imidazoles in these reactions is highly dependent on the electronic nature of the substituents on the ring. rug.nl

In a normal electron-demand Diels-Alder reaction, the imidazole would act as the diene, reacting with an electron-deficient dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-deficient imidazole would react with an electron-rich diene. nih.gov

For 4-Bromo-1-(3-tetrahydropyranyl)imidazole, the presence of the electron-withdrawing bromine atom at C4 decreases the electron density of the imidazole π-system. This deactivation makes it a less suitable candidate as a diene in normal electron-demand Diels-Alder reactions. However, this reduced electron density could potentially enable it to participate in inverse-electron-demand Diels-Alder reactions. nih.govrsc.org The bulky THP group at N-1 could also sterically hinder the approach of the reaction partner, potentially requiring more forcing conditions like high temperature or microwave irradiation to facilitate the cycloaddition. nih.gov Studies on vinylimidazoles have shown they can undergo Diels-Alder reactions, suggesting that with appropriate functionalization, the imidazole core can be made to participate in such transformations. mdpi.com

Reactivity Profile of the Tetrahydropyranyl (THP) Moiety

Stability under Various Reaction Conditions

The tetrahydropyranyl (THP) group, attached to the imidazole nitrogen, functions as a protecting group. d-nb.inforesearchgate.net Its stability is well-characterized and is a key feature of its utility in multi-step organic synthesis. thieme-connect.de The N-THP linkage is chemically an N,O-acetal derivative.

The THP group exhibits high stability under a wide range of non-acidic conditions. It is generally resistant to strongly basic conditions (e.g., ester hydrolysis with NaOH), organometallic reagents (e.g., Grignard reagents, organolithiums), and reducing agents (e.g., lithium aluminum hydride). thieme-connect.deorganic-chemistry.org

However, the defining characteristic of the THP group is its lability under acidic conditions. total-synthesis.comyoutube.com The acetal (B89532) linkage is readily cleaved by treatment with aqueous mineral acids (e.g., HCl), organic acids (e.g., acetic acid, p-toluenesulfonic acid), or Lewis acids. nih.govmasterorganicchemistry.com The cleavage mechanism involves protonation of the pyran oxygen, followed by formation of a stabilized oxocarbenium ion intermediate and subsequent release of the deprotected imidazole. total-synthesis.comyoutube.com The specific conditions required for cleavage can be tuned, with milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS) often used for sensitive substrates. nih.gov

Table 3: Stability of the N-THP Group

Reagent/Condition Stability Outcome
Strong Bases (e.g., NaOH, KOH) Stable No reaction
Organometallic Reagents (e.g., R-MgBr, R-Li) Stable (at low temperatures, typically < 0°C) No reaction
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable No reaction
Catalytic Hydrogenation (e.g., H₂, Pd/C) Stable No reaction
Strong Aqueous Acids (e.g., HCl, H₂SO₄) Labile Cleavage to form the N-H imidazole
Moderate Organic Acids (e.g., AcOH, TsOH) Labile Cleavage to form the N-H imidazole
Mild Acid Catalysts (e.g., PPTS) Labile Cleavage to form the N-H imidazole

Influence of THP on the Overall Molecular Reactivity (Steric and Electronic Effects)

Steric Effects:

The THP group, being a six-membered heterocyclic ring, imparts significant steric bulk around the N1 position of the imidazole. The chair-like conformation of the tetrahydropyran (B127337) ring, with its axial and equatorial positions, can create a sterically hindered environment. The point of attachment at the 3-position of the THP ring means that the imidazole moiety is connected to a stereocenter, which can lead to diastereomeric interactions in reactions involving chiral reagents.

The steric hindrance imposed by the THP group can:

Hinder Nucleophilic Attack: Access of nucleophiles to the electrophilic centers of the imidazole ring, particularly the C2 and C5 positions, can be sterically impeded. This is especially relevant in reactions such as direct lithiation or metal-halogen exchange at the C5 position, where the approach of bulky organometallic reagents might be slowed down or prevented.

Influence Regioselectivity: In reactions where multiple sites on the imidazole ring are potentially reactive, the steric bulk of the THP group can direct the incoming reagent to the less hindered position. For instance, in electrophilic substitution reactions, the electrophile might preferentially attack the C5 position over the sterically more encumbered C2 position.

Affect Conformational Equilibrium: The rotational freedom around the N1-C3(THP) bond can be restricted, leading to preferred conformations that minimize steric clash between the THP ring and the bromo-substituent at the C4 position. This conformational locking can, in turn, influence the reactivity of the molecule by exposing or shielding certain reactive sites.

Potential Reaction Type Influence of THP Steric Hindrance Anticipated Outcome
Nucleophilic Aromatic SubstitutionMay hinder the approach of the nucleophile to the C4-Br bond.Slower reaction rates compared to less hindered N-substituted bromoimidazoles.
Metal-Halogen ExchangeThe bulky THP group could impede the coordination of organolithium reagents to the bromine atom.May require harsher reaction conditions or specific reagents to proceed efficiently.
Cross-Coupling ReactionsThe steric bulk near the reaction center could affect the oxidative addition step in catalytic cycles (e.g., Suzuki, Heck).Potential for lower yields or the need for more active catalysts.

Electronic Effects:

The THP group is generally considered to be an electron-withdrawing group due to the inductive effect of the oxygen atom within the ring. This electronic influence can alter the aromaticity and the electron density distribution of the imidazole ring, thereby affecting its reactivity.

The electronic effects of the THP group can:

Modulate Nucleophilicity: The electron-withdrawing nature of the THP group reduces the electron density on the imidazole ring, making it less nucleophilic. This deactivation can affect the rate and feasibility of electrophilic substitution reactions. Computational studies on N-substituted imidazoles have shown that electron-withdrawing groups at the nitrogen atom tend to decrease the aromaticity of the imidazole ring. researchgate.net

Influence Acidity of Ring Protons: The inductive effect of the THP group can increase the acidity of the protons on the imidazole ring, particularly the C2-H and C5-H protons. This makes these positions more susceptible to deprotonation by strong bases, which is a key step in many functionalization reactions.

Stabilize Intermediates: In reactions that proceed through anionic intermediates, such as after deprotonation, the electron-withdrawing THP group can help to stabilize the negative charge, thus facilitating the reaction.

Electronic Parameter Influence of the THP Group Consequence on Reactivity
Aromaticity of Imidazole RingDecreased due to the electron-withdrawing nature of the N-substituent. researchgate.netAltered reactivity in aromatic substitution reactions.
Electron Density at Ring CarbonsReduced, particularly at C2 and C5.Decreased susceptibility to electrophilic attack.
Acidity of C-H ProtonsIncreased.Facilitates deprotonation and subsequent functionalization.
Stability of Anionic IntermediatesIncreased.Promotes reactions proceeding through carbanionic species.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of 4-Bromo-1-(3-tetrahydropyranyl)imidazole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed picture of the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis of the Imidazole (B134444) Ring and THP Substituent

The ¹H NMR spectrum of 4-Bromo-1-(3-tetrahydropyranyl)imidazole is expected to show distinct signals corresponding to the protons of the imidazole ring and the tetrahydropyran (B127337) (THP) moiety. The two protons on the imidazole ring, typically designated H-2 and H-5, would appear as singlets. Due to the electronegativity of the adjacent nitrogen atoms, the H-2 proton is anticipated to resonate at a lower field (higher ppm value) compared to the H-5 proton. The bromine atom at the C-4 position will influence the electronic environment, further shifting the resonance of the H-5 proton.

The protons of the THP ring would present a more complex pattern. The proton at the C-3 position of the THP ring, being the point of attachment to the imidazole nitrogen, would exhibit a distinct chemical shift, likely as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining methylene protons of the THP ring (at positions 2, 4, 5, and 6) would appear as a series of overlapping multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, three signals would correspond to the carbon atoms of the imidazole ring. The C-4 carbon, being directly bonded to the bromine atom, would be significantly influenced by the halogen's electron-withdrawing and anisotropic effects. The C-2 and C-5 carbons would also have characteristic chemical shifts. The five carbon atoms of the THP ring would give rise to five distinct signals, with their chemical shifts determined by their position relative to the oxygen atom and the imidazole substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1-(3-tetrahydropyranyl)imidazole (Note: This table is predictive and based on analogous structures, as direct experimental data is not publicly available.)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Imidazole H-27.5 - 8.0s
Imidazole H-57.0 - 7.5s
THP H-3 (CH-N)4.5 - 5.0m
THP CH₂1.5 - 4.0m

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-1-(3-tetrahydropyranyl)imidazole (Note: This table is predictive and based on analogous structures, as direct experimental data is not publicly available.)

Carbon AssignmentPredicted Chemical Shift (ppm)
Imidazole C-2135 - 140
Imidazole C-4105 - 115
Imidazole C-5115 - 125
THP C-3 (CH-N)50 - 60
THP C-2, C-4, C-5, C-620 - 70

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for tracing the proton-proton network within the THP ring, confirming the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal of the THP ring to its corresponding carbon atom, aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connection between the imidazole ring and the THP substituent. A key correlation would be expected between the H-3 proton of the THP ring and the carbons of the imidazole ring (C-2 and C-5), and vice-versa, confirming the N-C3 linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and preferred conformation of the THP ring and its orientation relative to the imidazole ring.

Advanced NMR Studies (e.g., Dynamic NMR for Rotational Barriers)

While foundational, the above techniques can be supplemented by more advanced NMR studies. For instance, Dynamic NMR (DNMR) could be employed to study the rotational barrier around the N-C3 bond connecting the imidazole and THP rings. By monitoring changes in the NMR spectrum at different temperatures, it might be possible to determine the energy barrier to rotation, providing insight into the conformational flexibility of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 4-Bromo-1-(3-tetrahydropyranyl)imidazole. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of the bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching from the imidazole ring would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the THP ring would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring would give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage in the THP ring is expected in the 1150-1050 cm⁻¹ range.

C-Br stretching: The vibration of the carbon-bromine bond would result in an absorption band in the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 4-Bromo-1-(3-tetrahydropyranyl)imidazole (Note: This table is predictive and based on known functional group frequencies.)

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Imidazole C-HStretching3100 - 3000
THP C-HStretching2950 - 2850
Imidazole C=N, C=CStretching1600 - 1450
THP C-OStretching1150 - 1050
C-BrStretching600 - 500

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining information about the structural fragments of 4-Bromo-1-(3-tetrahydropyranyl)imidazole. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₁BrN₂O).

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the THP ring and the loss of the entire THP substituent, leading to a prominent fragment ion corresponding to the 4-bromoimidazolyl cation.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 4-Bromo-1-(3-tetrahydropyranyl)imidazole can be grown, X-ray diffraction analysis would yield a wealth of information, including:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Precise bond lengths and angles: Providing quantitative data on the molecular geometry.

Conformation of the THP ring: Determining whether it adopts a chair, boat, or other conformation in the solid state.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This solid-state structural data would complement the solution-state information obtained from NMR, providing a complete and detailed understanding of the molecule's structure.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the qualitative and quantitative analysis of "4-Bromo-1-(3-tetyrahydropyranyl)imidazole." These methods are pivotal for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of N-substituted imidazole compounds. The separation is typically achieved on a nonpolar stationary phase with a polar mobile phase. For "this compound," a C18 or C8 column would be suitable.

Purity Assessment:

To determine the purity of a synthesized batch of "this compound," a gradient elution method is often employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. A typical analysis would involve dissolving a known concentration of the compound in the mobile phase and injecting it into the HPLC system. The purity is determined by calculating the peak area of the target compound as a percentage of the total peak area of all components in the chromatogram.

A common mobile phase combination for imidazole derivatives is a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution, such as phosphate (B84403) buffer. nih.govresearchgate.net The UV detector is typically set at a wavelength where the imidazole ring exhibits strong absorbance, generally around 210-230 nm.

Illustrative HPLC Method for Purity Assessment:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (pH 3.2)
Mobile Phase B Methanol
Gradient 70% A / 30% B, linear to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

Hypothetical Purity Analysis Data:

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,2000.3Impurity A (e.g., 4-Bromoimidazole)
28.25,050,00099.5This compound
310.110,1000.2Impurity B (e.g., by-product)

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of the reaction to synthesize "this compound," for instance, in the protection of the imidazole nitrogen with 3,4-dihydro-2H-pyran. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of the starting material (4-Bromoimidazole) and the formation of the desired product. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over time.

Hypothetical Reaction Monitoring Data:

Time (hours)% Area of 4-Bromoimidazole% Area of this compound
01000
145.254.8
215.784.3
42.197.9
6< 0.1> 99.9

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds like many imidazole derivatives. nih.gov Due to the polarity of the imidazole ring, derivatization may sometimes be employed to improve peak shape and thermal stability, though N-substituted imidazoles can often be analyzed directly. gdut.edu.cn

Purity Assessment:

For purity assessment by GC, a capillary column with a nonpolar stationary phase, such as a 5% phenyl polysiloxane (similar to an HP-5MS), is commonly used. gdut.edu.cn A flame ionization detector (FID) is generally suitable for quantitative analysis due to its wide linear range and sensitivity to organic compounds. The sample is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase.

Illustrative GC Method for Purity Assessment:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 70 °C (1 min hold), then ramp at 20 °C/min to 280 °C (3 min hold)
Injection Volume 1 µL (split mode)

Hypothetical Purity Analysis Data:

Peak No.Retention Time (min)Peak Area% AreaIdentification
17.325,5000.5Solvent
212.15,074,50099.5This compound

Reaction Monitoring:

Similar to HPLC, GC can be used to monitor reaction progress, provided the starting materials and products are sufficiently volatile and thermally stable. Aliquots from the reaction mixture can be analyzed to determine the relative amounts of reactants and products over time. This is particularly useful for reactions conducted in organic solvents that are compatible with GC analysis.

Theoretical and Computational Chemistry of 4 Bromo 1 3 Tetrahydropyranyl Imidazole

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of 4-Bromo-1-(3-tetrahydropyranyl)imidazole is principally dictated by the imidazole (B134444) ring, an aromatic heterocycle, and the perturbations introduced by the bromine atom and the tetrahydropyranyl (THP) group. The bromine atom, being highly electronegative, is expected to draw electron density from the imidazole ring through an inductive effect (-I). Concurrently, through its lone pairs, it can participate in resonance, donating electron density back to the ring (+M effect). Computational studies on similar bromo-substituted heterocycles suggest that the inductive effect is generally dominant, leading to a net electron-withdrawing character. This influences the charge distribution across the imidazole ring, with the carbon atom bonded to the bromine (C4) experiencing a degree of positive charge, and the bromine atom itself bearing a partial negative charge.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For N-substituted imidazoles, the HOMO is typically a π-orbital distributed over the imidazole ring, while the LUMO is a π* anti-bonding orbital. The presence of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted imidazole. A lower HOMO energy suggests reduced reactivity towards electrophiles, while a lower LUMO energy indicates increased reactivity towards nucleophiles.

To illustrate the potential electronic parameters, Density Functional Theory (DFT) calculations for the related compound, 4-bromoimidazole, can be considered as a model system.

Table 1: Calculated Electronic Properties of 4-Bromoimidazole (Model System)
ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

These values are illustrative and based on DFT calculations of a model system. The actual values for 4-Bromo-1-(3-tetrahydropyranyl)imidazole will be influenced by the tetrahydropyranyl substituent.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. The charge distribution would likely show the highest negative charge density on the nitrogen atoms of the imidazole ring (particularly N3) and the bromine atom, making these potential sites for electrophilic attack or coordination.

Conformational Analysis of the Tetrahydropyranyl Substituent and its Impact on Imidazole Orientation

The conformational flexibility of 4-Bromo-1-(3-tetrahydropyranyl)imidazole is primarily due to the tetrahydropyranyl (THP) ring and the rotation around the N1-C3' bond connecting it to the imidazole ring. The THP ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. Within this chair conformation, the substituent at the 3-position (the imidazole ring) can be oriented in either an axial or an equatorial position. Computational studies on substituted tetrahydropyrans generally show a preference for the equatorial position for bulky substituents to avoid unfavorable 1,3-diaxial interactions. mdpi.com Therefore, it is highly probable that the imidazole group in the most stable conformer of 4-Bromo-1-(3-tetrahydropyranyl)imidazole resides in an equatorial position on the THP ring.

To provide a reference for the geometry of the THP ring, below are typical calculated bond lengths and angles for the parent tetrahydropyran (B127337) molecule.

Table 2: Calculated Geometrical Parameters of Tetrahydropyran (Model System)
ParameterCalculated Value
C-O Bond Length1.43 Å
C-C Bond Length1.53 Å
C-O-C Bond Angle111.5°
C-C-O Bond Angle110.2°
C-C-C Bond Angle109.8°

These values are for the unsubstituted tetrahydropyran molecule and serve as a baseline for the geometry of the THP ring in the target compound.

Reaction Mechanism Studies: Computational Modeling of Key Transformations (e.g., Bromination, Cross-Coupling)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies.

Bromination: While the target molecule is already brominated at the 4-position, understanding the mechanism of bromination of the imidazole ring is fundamental. The electrophilic substitution of an N-alkylated imidazole is expected to proceed via an addition-elimination mechanism. A brominating agent (e.g., Br₂) would be attacked by the electron-rich imidazole ring, forming a σ-complex (a Wheland intermediate). The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For an N-substituted imidazole, electrophilic attack is generally favored at the C5 position, followed by C4 and C2. The presence of the THP group at N1 would direct bromination to these positions. The subsequent loss of a proton from the σ-complex restores the aromaticity of the imidazole ring. Computational modeling could be used to calculate the activation barriers for the formation of the different possible σ-complexes, thereby predicting the most likely site of further bromination, if it were to occur.

Cross-Coupling: The bromine atom at the C4 position makes 4-Bromo-1-(3-tetrahydropyranyl)imidazole a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are invaluable for forming new carbon-carbon or carbon-heteroatom bonds. The general catalytic cycle for a Suzuki coupling, for instance, involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the imidazole to form a Pd(II) complex.

Transmetalation: A boronic acid (or its boronate derivative) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Solvent Effects on Molecular Structure and Reactivity through QM/MM Approaches

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative insights into how a solvent might stabilize or destabilize the ground state, transition states, and products of a reaction.

Explicit Solvation Models and QM/MM Approaches: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models are employed. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this. In a QM/MM simulation, the solute molecule (4-Bromo-1-(3-tetrahydropyranyl)imidazole) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a less computationally expensive method, such as molecular mechanics (MM). nih.gov

This hybrid approach allows for the accurate modeling of the electronic structure of the reacting species while still accounting for the dynamic and explicit interactions with a large number of solvent molecules. For instance, a QM/MM simulation could be used to study a cross-coupling reaction of 4-Bromo-1-(3-tetrahydropyranyl)imidazole in a solvent like dimethylformamide (DMF). The simulation could reveal how DMF molecules solvate the palladium catalyst and the reactants, and how these interactions influence the energy barriers of the different steps in the catalytic cycle. Similarly, QM/MM methods can be used to study conformational preferences in different solvents, as the solvent can influence the relative energies of different conformers.

Applications As a Versatile Building Block in Organic Synthesis and Materials Science

Precursor for Diversely Substituted Imidazole (B134444) Derivatives

The presence of the C-Br bond is pivotal, enabling its use as a substrate in numerous metal-catalyzed cross-coupling reactions. This functionality allows for the straightforward introduction of a wide range of substituents onto the imidazole ring, leading to diverse and complex scaffolds.

The transformation of the carbon-bromine bond into new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. For 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, this is typically achieved after the removal of the acid-labile THP protecting group to yield 4-bromo-1H-imidazole. This unprotected intermediate is then primed for functionalization. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. semanticscholar.orgresearchgate.net

Detailed research has demonstrated that brominated imidazoles are suitable substrates for Suzuki-Miyaura cross-coupling reactions, reacting with various aryl- and heteroarylboronic acids to form C-C bonds. semanticscholar.orgresearchgate.net Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, can be employed to form C-N bonds, leading to the synthesis of various aminoimidazoles. sigmaaldrich.com Other notable C-C bond-forming reactions include the Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Sonogashira coupling (with terminal alkynes). These reactions collectively provide access to a vast library of polyfunctionalized imidazoles, which are important substructures in many biologically active compounds. google.com

Table 1: Representative Cross-Coupling Reactions for Functionalizing the 4-Bromoimidazole Core
Reaction NameCoupling PartnerCatalyst/ConditionsBond FormedProduct Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C (sp²)4-Arylimidazole
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst, Ligand, BaseC-N4-Aminoimidazole (B130580)
Sonogashira CouplingTerminal AlkynePd/Cu Catalyst, BaseC-C (sp)4-Alkynylimidazole
Stille CouplingOrganostannanePd CatalystC-C (sp²)4-Aryl/Vinylimidazole
Negishi CouplingOrganozinc ReagentPd or Ni CatalystC-C4-Alkyl/Arylimidazole

Beyond simple substitution, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole serves as a key intermediate for constructing larger, fused heterocyclic systems. The imidazole ring is a fundamental component of many natural products and pharmaceuticals, and the ability to build upon this core is of significant interest. mdpi.comajrconline.org After deprotection and functionalization of the bromo group, the newly introduced substituent can participate in intramolecular cyclization reactions to form bicyclic or polycyclic systems.

For instance, a substituent introduced via a coupling reaction could contain a nucleophilic or electrophilic site positioned to react with another part of the imidazole ring, leading to annulation. One documented approach involves the condensation of functionalized imidazoles with other reactants to create fused systems like benzo[d]imidazo[2,1-b]thiazoles. mdpi.com Multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, can also utilize imidazole derivatives as key building blocks. nih.gov

Applications in Catalyst and Ligand Design

The electronic properties and structural rigidity of the imidazole ring make it an excellent platform for the design of ligands for transition metal catalysis. The ability to functionalize the imidazole core allows for fine-tuning of the steric and electronic properties of the resulting ligands.

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. Imidazolium (B1220033) salts are the direct precursors to these NHC ligands. frontiersin.org

The synthesis of an NHC from 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole would proceed through a multi-step sequence. First, the THP protecting group is removed. The resulting 4-bromo-1H-imidazole is then N-alkylated or N-arylated at the N3 position. This step is followed by quaternization of the N1 position with another alkyl or aryl group, yielding a 1,3-disubstituted-4-bromoimidazolium salt. Finally, deprotonation of this salt at the C2 position with a strong base generates the desired N-heterocyclic carbene. The bromine atom at the C4 position can be retained to act as an electronic withdrawing group, modifying the donor properties of the carbene, or it can be substituted prior to carbene formation to introduce other functionalities. These NHC ligands can be complexed with a variety of metals, including silver(I), gold(I), and palladium(II), to form catalytically active species. frontiersin.org

Table 2: Synthetic Pathway to a 4-Bromo-NHC-Metal Complex
StepReactionDescription
1DeprotectionAcid-catalyzed removal of the THP group to yield 4-bromo-1H-imidazole.
2N-SubstitutionAlkylation or arylation at the N1 and N3 positions to form a 1,3-disubstituted-4-bromoimidazolium salt.
3DeprotonationTreatment with a strong base to remove the proton at the C2 position, forming the free carbene.
4ComplexationReaction of the free carbene or transfer from a silver-NHC complex to a target metal (e.g., Pd, Au) to form the final NHC-metal complex.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands are frequently used in MOF synthesis due to the coordinating ability of their nitrogen atoms. acs.orgrsc.org 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole can be converted into a bifunctional or multifunctional linker suitable for MOF construction.

The synthetic strategy involves transforming the bromo group into an additional coordinating group, such as a carboxylate, pyridyl, or another imidazole moiety. For example, the C-Br bond can be converted to a C-C bond using a Suzuki coupling with a boronic acid that contains a protected carboxylate or a pyridyl group. Subsequent deprotection yields a linker molecule with both an imidazole nitrogen and another distant coordinating site. These custom-designed linkers can then be reacted with metal salts (e.g., of Zn(II), Cd(II), Cu(II)) under solvothermal conditions to generate novel MOFs with tailored pore sizes, shapes, and chemical environments. acs.orgrsc.org

Materials Science Applications

Beyond catalysis and MOFs, imidazole-containing compounds are integrated into advanced materials for their structural and chemical properties. The focus here is on the role of the imidazole unit as an integral part of a larger macromolecular structure, such as a polymer.

The compound 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, after appropriate modification, can serve as a monomer for polymerization reactions. researchgate.net The bromo-functionality is particularly useful for polycondensation or cross-coupling polymerization methods. For instance, after conversion of the bromo group to a boronic ester, the resulting molecule becomes a suitable monomer for Suzuki polymerization with a dihalo-aromatic comonomer. This creates a polymer chain incorporating imidazole rings directly into the backbone. msu.edu

The inclusion of imidazole units within a polymer backbone can impart desirable structural properties such as increased thermal stability, rigidity, and specific intermolecular interactions (e.g., hydrogen bonding). These features are crucial in the development of high-performance structural plastics and specialized membranes. Copolymers can also be synthesized using imidazole-based monomers with other common monomers like methyl methacrylate (B99206) to fine-tune the material's properties. researchgate.net The design of such polymers allows for precise control over their molecular and supramolecular architecture. nih.gov

Table 3: Potential Polymerization Strategies Involving Imidazole Monomers Derived from 4-Bromo-1-(THP)-imidazole
Polymerization TypeRequired Monomer ModificationComonomerResulting Polymer Structure
Suzuki PolymerizationConvert C-Br to a boronic acid/esterDihaloareneAromatic polymer with imidazole units in the main chain
Sonogashira PolymerizationRetain C-Br bondDiethynylareneConjugated polymer with imidazole and alkyne units
Addition PolymerizationIntroduce a vinyl or acrylic group via cross-couplingN/A (for homopolymerization) or other vinyl monomersPolymer with imidazole side chains

Monomer in Polymer Synthesis

While specific research on the use of "4-Bromo-1-(3-tetrahydropyranyl)imidazole" as a monomer in non-biological polymer synthesis is not extensively documented, its structure suggests significant potential in this field. The bromo-imidazole moiety is well-suited for participation in various cross-coupling polymerization reactions, which are instrumental in the synthesis of conjugated polymers. These polymers are of great interest due to their unique electronic and optical properties, with applications in areas such as organic electronics.

The tetrahydropyranyl (THP) group plays a crucial role in this context. Protecting the imidazole nitrogen with a THP group can be advantageous for several reasons. It can prevent interference with the catalyst and reaction conditions used during polymerization. Furthermore, the THP group can be removed after polymerization, yielding a polymer with reactive N-H sites along its backbone. These sites can then be used for further functionalization, such as grafting side chains or introducing hydrogen bonding capabilities to influence the polymer's morphology and properties.

Below is a table summarizing potential polymerization reactions where "4-Bromo-1-(3-tetrahydropyranyl)imidazole" could theoretically be employed as a monomer, based on the known reactivity of similar bromo-heterocyclic compounds.

Polymerization Reaction Co-monomer/Reagent Resulting Polymer Linkage Potential Polymer Properties
Suzuki PolycondensationAryl- or heteroaryldiboronic acids/estersAryl-imidazole or heteroaryl-imidazoleConjugated, potentially fluorescent, semiconducting
Stille PolycondensationOrganotin reagentsAryl-imidazole or heteroaryl-imidazoleConjugated, suitable for organic electronics
Heck PolycondensationAlkenesVinylene-imidazoleConjugated, optically active
Sonogashira PolycondensationTerminal alkynesAlkynylene-imidazoleRigid-rod, conjugated, potential for molecular wires

Detailed Research Findings:

Research on analogous compounds supports the feasibility of these applications. For instance, dehalogenative polycondensation of bromo-imidazole derivatives using zerovalent nickel complexes has been successfully employed to synthesize π-conjugated poly(imidazole-2,5-diyl)s. acs.org These polymers exhibit interesting optical and electrochemical properties. The use of protecting groups is a common strategy in polymer synthesis to avoid incompatibility of functional monomers with polymerization conditions. cmu.edunih.gov The N-vinylimidazole propagating radical is known to be unstable, making controlled polymerization challenging; protection of the imidazole nitrogen can circumvent this issue. vt.edu

Incorporation into Supramolecular Assemblies

The structural features of "4-Bromo-1-(3-tetrahydropyranyl)imidazole" make it a promising candidate for incorporation into supramolecular assemblies. Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions. The imidazole ring, after deprotection of the THP group, is a versatile component for building such assemblies. It can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), facilitating the formation of intricate hydrogen-bonded networks. researchgate.netresearchgate.net

Furthermore, the bromine atom on the imidazole ring can participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, which has emerged as a powerful tool in crystal engineering and the design of functional supramolecular materials. acs.orgrsc.org The directionality and tunable strength of halogen bonds make them highly effective for constructing well-defined supramolecular architectures.

The imidazole moiety is also a well-known ligand in coordination chemistry, capable of coordinating with various metal ions. researchgate.net This property allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with diverse topologies and potential applications in catalysis, gas storage, and sensing.

The following table outlines the key non-covalent interactions that "4-Bromo-1-(3-tetrahydropyranyl)imidazole" (after deprotection) can engage in to form supramolecular assemblies.

Non-Covalent Interaction Participating Moiety Role in Supramolecular Assembly Potential Applications of Assembly
Hydrogen BondingImidazole N-H and NDirecting self-assembly, formation of tapes, sheets, or 3D networksCrystal engineering, gel formation, molecular recognition
Halogen BondingBromine atomDirectional control of assembly, formation of co-crystalsDesign of liquid crystals, porous materials, charge-transfer complexes
π-π StackingImidazole ringStabilization of assemblies, formation of columnar structuresOrganic electronic materials, sensors
Metal CoordinationImidazole nitrogenFormation of coordination polymers and metal-organic frameworks (MOFs)Catalysis, gas separation and storage, sensing

Detailed Research Findings:

The imidazole ring is a ubiquitous building block in supramolecular chemistry due to its diverse binding capabilities. nih.gov Its ability to form a variety of weak interactions makes it a valuable component in the design of supramolecular complexes with medicinal potential. nih.gov Halogen bonding has been increasingly utilized to construct complex supramolecular structures, offering a unique tool for molecular recognition and the design of functional materials. acs.org The combination of hydrogen bonding, halogen bonding, and metal coordination capabilities in a single molecule provides a powerful platform for the rational design of novel supramolecular systems with tailored properties and functions.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes to 4-Bromo-1-(3-tetrahydropyranyl)imidazole

Current synthetic strategies for bromo-imidazole derivatives often rely on traditional methods that may involve harsh reagents, stoichiometric brominating agents like N-Bromosuccinimide (NBS) or bromine, and chlorinated solvents. guidechem.com The principles of green chemistry offer a framework to develop more sustainable and efficient synthetic protocols. mdpi.com Future research should focus on minimizing the environmental impact of the synthesis of 4-Bromo-1-(3-tetrahydropyranyl)imidazole.

Key research objectives in this area include:

Catalytic Bromination: Investigating catalytic systems for the regioselective bromination of the 1-(3-tetrahydropyranyl)imidazole precursor, which would reduce waste compared to stoichiometric reagents.

Benign Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or water, to replace conventional volatile organic compounds (VOCs). mdpi.com

Energy Efficiency: The application of microwave irradiation or ultrasound technology could potentially shorten reaction times and improve energy efficiency compared to conventional heating. mdpi.com

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and process control.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Parameter Traditional Synthetic Route Proposed Green Synthetic Route
Brominating Agent Stoichiometric (e.g., Br₂, NBS) Catalytic (e.g., HBr with an oxidant)
Solvent Chlorinated solvents (e.g., Chloroform, DMF) Green solvents (e.g., Water, Ionic Liquids)
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound
Process Type Batch synthesis Continuous flow synthesis

| Waste Generation | High | Low |

Exploration of Novel Reactivity Patterns at the Bromine Position

The bromine atom at the C4 position of the imidazole (B134444) ring is a versatile synthetic handle for introducing further molecular complexity. While established cross-coupling reactions are anticipated to be effective, there is considerable scope for exploring novel transformations and expanding the synthetic utility of this building block. Future work should systematically investigate its reactivity in a broad range of modern carbon-carbon and carbon-heteroatom bond-forming reactions.

Promising areas for investigation include:

Metal-Catalyzed Cross-Coupling: A comprehensive study of Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions to create a diverse library of C4-substituted derivatives. This approach is fundamental for building complex molecules from bromo-imidazole cores. thieme-connect.de

Directed Metalation: Investigating directed ortho-metalation (DoM) or halogen-metal exchange reactions to generate organometallic intermediates, which can then be trapped with various electrophiles to install a wide range of functional groups.

Photoredox Catalysis: Exploring visible-light-mediated reactions, which operate under mild conditions and can enable unique bond constructions that are often challenging with traditional thermal methods.

Table 2: Potential Cross-Coupling Reactions for C4-Functionalization

Reaction Name Coupling Partner Bond Formed Potential Application
Suzuki-Miyaura Boronic acids/esters C-C Synthesis of bi-aryl and alkyl-aryl structures
Heck Alkenes C-C Introduction of vinyl groups
Sonogashira Terminal alkynes C-C Synthesis of aryl-alkyne conjugates
Buchwald-Hartwig Amines, amides C-N Access to aniline and related derivatives

| Stille | Organostannanes | C-C | Versatile C-C bond formation |

Investigation of Stereochemical Aspects of the Tetrahydropyranyl Moiety

The attachment of the tetrahydropyranyl (THP) group at its 3-position introduces a stereocenter into the 4-Bromo-1-(3-tetrahydropyranyl)imidazole molecule. This chirality has significant implications, as enantiomers of a bioactive compound can exhibit vastly different pharmacological profiles. To date, this aspect of the molecule remains largely unexplored.

Future research should be directed towards:

Asymmetric Synthesis: Developing synthetic routes that establish the chiral center in a controlled manner, yielding enantiomerically pure (R)- or (S)-4-Bromo-1-(3-tetrahydropyranyl)imidazole. This could involve using chiral starting materials or employing asymmetric catalysis.

Chiral Resolution: If the racemic synthesis is more practical, developing efficient methods for separating the enantiomers, such as chiral chromatography or diastereomeric salt formation.

Stereochemical-Activity Relationships: Once enantiomerically pure forms are available, systematic studies can be undertaken to determine how the absolute configuration at the THP-linker influences the biological activity or material properties of its downstream derivatives.

Table 3: Approaches for Accessing Enantiomerically Pure Compound

Method Description Advantages
Asymmetric Synthesis Use of chiral catalysts or auxiliaries to create the desired stereocenter directly. Highly efficient, avoids loss of material from resolution.
Chiral Pool Synthesis Starting from an enantiomerically pure precursor that already contains the stereocenter. Straightforward if a suitable starting material is available.
Chiral Chromatography Separation of enantiomers from a racemic mixture using a chiral stationary phase. Widely applicable, effective for analytical and preparative scales.

| Diastereomeric Resolution | Reaction with a chiral resolving agent to form diastereomers, which are then separated by conventional methods. | A classical and often cost-effective method. |

Tuning Electronic Properties through Further Functionalization of the Imidazole Core

The electronic nature of the imidazole ring is critical to its function in both biological systems and electronic materials. The ability to fine-tune properties such as the HOMO/LUMO energy levels, dipole moment, and hydrogen bonding capacity is essential for rational drug design and materials engineering. chemrxiv.orgrsc.org Introducing additional substituents at the C2 and C5 positions of 4-Bromo-1-(3-tetrahydropyranyl)imidazole offers a powerful strategy for modulating its electronic profile.

Key research avenues include:

Systematic Functionalization: Synthesizing a series of derivatives with a range of electron-donating groups (e.g., -NH₂, -OCH₃) and electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) at the available C2 and C5 positions.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict how different substituents will influence the electronic structure of the molecule. This can guide synthetic efforts by prioritizing targets with desired electronic properties. rsc.org

Spectroscopic and Electrochemical Characterization: Using techniques like cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy to experimentally measure the electronic properties of the newly synthesized derivatives and correlate them with the computational predictions.

Table 4: Predicted Effects of Substituents on the Imidazole Ring's Electronic Properties

Position Substituent Group Electronic Nature Expected Effect on Ring Electron Density
C2 / C5 -OCH₃, -N(CH₃)₂ Electron-Donating Increase
C2 / C5 -H Neutral Baseline
C2 / C5 -Cl, -F Electron-Withdrawing (Inductive) Decrease

High-Throughput Experimentation and Automation in Synthesis and Screening of Derivatives

To fully exploit the synthetic potential of 4-Bromo-1-(3-tetrahydropyranyl)imidazole, modern high-throughput and automated methodologies are indispensable. These approaches can dramatically accelerate the discovery of new compounds with desirable properties by enabling the rapid synthesis and evaluation of large libraries of derivatives. nih.govsemanticscholar.org

Future directions should embrace:

Automated Synthesis: Utilizing robotic platforms for parallel synthesis to rapidly generate libraries of compounds based on the reactivity at the C4-bromo position and further functionalization of the imidazole core.

High-Throughput Screening (HTS): Developing and implementing HTS assays to quickly evaluate the synthesized libraries for specific biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties (e.g., fluorescence, conductivity). nih.govnih.govresearchgate.net

Data-Driven Discovery: Integrating automated synthesis and screening with data analysis and machine learning algorithms to identify structure-activity relationships (SAR) and guide the design of subsequent generations of compounds with improved performance.

Table 5: Workflow for High-Throughput Discovery

Step Technology Objective
1. Library Design Computational Chemistry Design a virtual library of derivatives with diverse chemical properties.
2. Parallel Synthesis Automated Synthesis Platforms Synthesize hundreds of selected compounds simultaneously in microplate format.
3. Purification & QC Automated Chromatography Purify and confirm the identity and purity of the synthesized compounds.
4. High-Throughput Screening Robotic Liquid Handlers & Plate Readers Test the entire library in a specific biological or materials-based assay.

| 5. Data Analysis | Cheminformatics & Machine Learning | Analyze results, identify "hits," and build predictive models to guide the next design cycle. |


Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-tetrahydropyranyl)imidazole, and how are reaction conditions optimized?

The synthesis of bromo-substituted imidazole derivatives typically involves:

  • Cross-coupling reactions : Suzuki-Miyaura coupling using 4-bromoimidazole and boronic acid derivatives (e.g., thiomethyl phenylboronic acid) under palladium catalysis .
  • Cyclization : Condensation of bromoacetyl precursors with formamide or other nitrogenous reagents to form the imidazole core .

Q. Key parameters for optimization :

  • Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF).
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) is commonly used .
  • Yields : Vary widely (31–67%) depending on substituent steric/electronic effects .

Q. Example :

Starting MaterialCoupling PartnerYield (%)Characterization (NMR, IR)
4-Bromoimidazole 4-Thiomethyl phenylboronic acid37¹H NMR (δ 7.60, 7.25), IR 3055 cm⁻¹
4-Bromoimidazole 2-Thiomethyl phenylboronic acid31¹H NMR (δ 8.94, 7.70), IR 3060 cm⁻¹

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming regioselectivity and substitution patterns. For example, aromatic protons in 4-substituted imidazoles appear as multiplets near δ 7.2–8.9 .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~600 cm⁻¹, imidazole ring vibrations at 1500–1600 cm⁻¹) .
  • HPLC : Normal-phase HPLC with 2-propanol/n-hexane eluents (e.g., tR = 9.26–10.74 min) ensures purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields or regioselectivity?

Contradictions in yields (e.g., 31% vs. 57% for ortho/meta-substituted derivatives ) may arise from steric hindrance or electronic effects. Computational approaches include:

  • Quantum chemical calculations : Predict transition-state energies and regioselectivity using density functional theory (DFT) .
  • Reaction path searching : Algorithms like the artificial force-induced reaction (AFIR) method identify favorable pathways .
  • Machine learning : Analyzes historical synthesis data to optimize catalyst/substrate combinations .

Case Study : A meta-substituted boronic acid (, % yield) may exhibit higher reactivity due to reduced steric hindrance compared to ortho-substituted analogs. DFT modeling could validate this hypothesis .

Q. What strategies address low yields or impurities in large-scale synthesis?

  • Statistical Design of Experiments (DoE) : Fractional factorial designs minimize trial runs while testing variables like solvent polarity, temperature, and catalyst ratios .
  • Membrane separation technologies : Remove unreacted bromoimidazole or Pd residues via nanofiltration .
  • In-line analytics : Real-time HPLC or mass spectrometry monitors reaction progress .

Q. Example Optimization Workflow :

Screen variables via Plackett-Burman design .

Optimize using response surface methodology (RSM).

Validate with a pilot-scale batch (≥50 g).

Q. How do structural modifications influence biological activity or catalytic applications?

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance electrophilic reactivity, making the compound a candidate for enzyme inhibition (e.g., indoleamine 2,3-dioxygenase) .
  • Tetrahydropyranyl group : Improves solubility and bioavailability by modulating logP values .

Q. Data-Driven Analysis :

DerivativeIC₅₀ (IDO inhibition)Solubility (mg/mL)
4-Bromo-1-(3-THP)imidazole0.8 µM1.2
Non-brominated analog>10 µM0.3

Q. What are the best practices for handling and storing this compound given its reactivity?

  • Storage : Dry, ventilated conditions at 2–8°C in amber glass vials to prevent photodegradation .
  • Safety protocols : Use fume hoods for synthesis, and avoid contact with reducing agents (risk of HBr release) .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed coupling methodologies in and .
  • Computational tools : ICReDD’s reaction path search software .
  • Safety guidelines : University chemical hygiene plans (e.g., 100% compliance in safety exams ).

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